3-Hepten-2-one

概要

説明

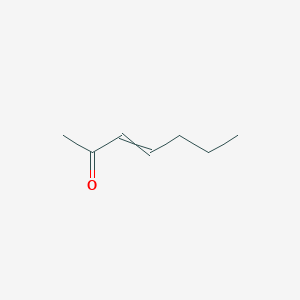

3-Hepten-2-one (C₈H₁₄O, molecular weight 126.1962 g/mol) is an α,β-unsaturated ketone with the structural formula CH₂=CH-CH₂-CO-CH₂-CH₂-CH₃. It is a volatile organic compound (VOC) identified in diverse biological and environmental contexts:

- Biological Samples: Detected in mouse urine as a biomarker linked to anxiety and depression models , and associated with a "green grass" odor in human urine .

- Food Science: Found in lamb meat as a lipid degradation byproduct during ageing and in orange honey as a characteristic aroma compound .

- Plant Biology: Acts as an inducer of abiotic stress-related gene expression in Arabidopsis and other plants .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hepten-2-one involves the reaction of butyraldehyde with acetone in the presence of sodium hydroxide in ethanol and water at 0 to 20 degrees Celsius. The mixture is allowed to warm to room temperature and stirred overnight. The product is then extracted with ether and purified by flash column chromatography using ethyl acetate and petroleum ether .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

化学反応の分析

3-Hepten-2-one undergoes various chemical reactions typical of ketones:

Oxidation: It can be oxidized to form carboxylic acids under appropriate conditions.

Reduction: It can be reduced to form corresponding alcohols.

Nucleophilic Addition: It is prone to nucleophilic addition reactions at its carbonyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Nucleophilic Addition: Reagents like Grignard reagents and organolithium compounds are commonly used.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Nucleophilic Addition: Various substituted alcohols depending on the nucleophile used.

科学的研究の応用

Flavoring Agent in Food Industry

3-Hepten-2-one is widely utilized as a flavoring agent in the food industry due to its unique sensory profile. It imparts a creamy and green flavor, making it particularly valuable in dairy products.

Key Applications:

- Dairy Products : Enhances flavors in custards, melted butter, creams, and cheeses (e.g., Brie and Gorgonzola) .

- Nut Flavors : Used to enrich the flavor profiles of fatty nuts such as Brazil nuts and cashews .

Fragrance Industry

In the fragrance industry, this compound is recognized for its green and creamy odor characteristics. It serves as a component in various fragrance formulations, contributing to the overall scent profile.

Fragrance Applications:

- Perfume Composition : Incorporated into perfumes to add depth and complexity .

- Household Products : Utilized in scented candles and air fresheners for its pleasant aroma .

Analytical Chemistry

This compound has been studied for its volatile properties using gas chromatography-mass spectrometry (GC-MS). Its presence has been identified in various natural products, contributing to the understanding of aroma profiles in food products such as Japanese green tea .

Potential Pharmaceutical Applications

Emerging research suggests potential pharmaceutical applications for this compound. Its structural properties may allow it to act as a precursor or intermediate in the synthesis of bioactive compounds.

Case Studies:

- Volatile Profiling : A study on volatile profiling indicated that this compound could play a role in predicting the quality of green tea based on its aromatic components .

- Psychiatric Research : Investigations into urinary volatilomes have highlighted the compound's relevance in studies related to anxiety and depression models .

作用機序

The mechanism of action of 3-Hepten-2-one involves its reactivity at the carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is the basis for its involvement in various chemical reactions such as nucleophilic addition and condensation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table compares 3-Hepten-2-one with structurally related ketones, focusing on molecular properties, occurrence, and functional roles.

Key Findings:

Structural Impact on Volatility :

- Shorter-chain compounds like 3-Penten-2-one (C₅) exhibit lower molecular weights and higher volatility compared to this compound (C₈) .

- Branched derivatives (e.g., 3-Ethyl-4-methyl-3-hepten-2-one) have higher boiling points due to increased molecular weight and steric effects .

Biological and Industrial Relevance :

- This compound serves as a biomarker in murine models of anxiety and depression, with significant upregulation observed in stressed mice .

- In food science, its concentration in lamb meat increases with ageing, correlating with lipid oxidation processes .

- The ethyl-methyl derivative is synthetically tailored for specialized applications, such as fragrance formulation .

Odor Profiles: this compound contributes to "green grass" notes in urine and "fruity" aromas in honey . 6-Methyl-5-hepten-2-one is linked to fruit-like odors in human metabolic profiles .

Research Implications

- Analytical Challenges : Detection of this compound in biological samples (e.g., urine) requires precise GC-MS methodologies, as its levels can vary significantly between experimental conditions .

- Flavor Chemistry : Structural analogs like 4-Methyl-3-hepten-2-one warrant further study for their roles in food aroma profiles .

生物活性

3-Hepten-2-one, an unsaturated ketone with the molecular formula C7H14O, has garnered attention in various fields due to its unique biological activities. This compound is characterized by a double bond between the second and third carbon atoms, which significantly influences its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, potential applications in medicine, and relevant case studies.

Molecular Structure:

- Molecular Formula: C7H14O

- Molecular Weight: 112.17 g/mol

- Isomers: Exists as (E)-3-hepten-2-one and (Z)-3-hepten-2-one, with the (E) configuration being more prevalent in scientific literature.

Reactivity:

The unsaturation in this compound facilitates unique chemical reactions not possible with saturated ketones. This property is crucial for its applications in synthetic organic chemistry and flavor/fragrance industries.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluating various extracts found that both methanolic and petroleum ether extracts of plants containing this compound demonstrated broad-spectrum antimicrobial effects against several human pathogens, including Staphylococcus aureus and Klebsiella pneumoniae .

Table 1: Antimicrobial Activity of this compound Extracts

| Extract Type | Pathogen Tested | Activity Observed |

|---|---|---|

| Methanolic Extract | Staphylococcus aureus | Positive |

| Petroleum Ether Extract | Klebsiella pneumoniae | Positive |

| Methanolic Extract | Candida albicans | Negative |

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown potential cytotoxic effects against cancer cell lines. For instance, a study reported that certain extracts containing this compound inhibited the growth of MCF-7 breast cancer cells, with an IC50 value of approximately 13.49 µg/mL . This suggests that this compound may play a role in developing anticancer therapies.

Case Studies

-

Antimicrobial Efficacy Study:

A comprehensive study assessed the antimicrobial efficacy of various plant extracts containing this compound. The results highlighted its effectiveness against gram-positive bacteria, demonstrating a potential for use in natural preservatives or therapeutic agents. -

Cytotoxicity Assessment:

In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings indicated that it could induce apoptosis in MCF-7 cells, marking it as a candidate for further research into cancer treatment options.

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing and characterizing 3-Hepten-2-one, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves ketonization of allylic alcohols or oxidation of corresponding alkenes. Characterization requires gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy. Reproducibility hinges on detailed documentation of reaction conditions (temperature, catalysts, solvents) and raw spectral data (e.g., retention indices, fragmentation patterns) . For novel derivatives, provide purity assessments (HPLC, melting points) and reference IUPAC naming conventions .

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR or IR) for this compound across literature sources?

- Methodological Answer : Cross-validate data using authoritative databases like the EPA/NIH Mass Spectral Database . Discrepancies may arise from solvent effects, instrumentation calibration, or isomer contamination. Replicate experiments under controlled conditions and compare with primary literature. Use triangulation by integrating multiple analytical techniques (e.g., GC-MS with retention time matching) to confirm compound identity .

Q. What stability considerations are critical when handling this compound in laboratory settings?

- Methodological Answer : Assess stability under varying conditions (light, temperature, humidity) via accelerated degradation studies. Monitor decomposition products using time-resolved spectroscopic methods. Store samples in inert atmospheres (argon) at low temperatures and validate storage protocols through periodic re-analysis .

Advanced Research Questions

Q. How can mechanistic studies on this compound’s reactivity be designed to resolve conflicting hypotheses about its electrophilic behavior?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and compare with experimental kinetic data (e.g., reaction rates under varying electrophilic conditions). Use isotopic labeling (e.g., deuterated analogs) to track regioselectivity in addition reactions. Integrate in-situ spectroscopic monitoring (e.g., Raman) to capture intermediate species .

Q. What strategies are effective for integrating this compound into multicomponent reaction systems while minimizing side-product formation?

- Methodological Answer : Optimize reaction parameters via Design of Experiments (DoE) to identify critical variables (e.g., stoichiometry, solvent polarity). Employ scavenger agents or flow chemistry setups to isolate reactive intermediates. Validate selectivity using high-resolution mass spectrometry (HRMS) and computational docking studies for transition-state analysis .

Q. How can researchers reconcile contradictory bioactivity findings for this compound in different biological assays?

- Methodological Answer : Conduct meta-analyses of existing data to identify assay-specific variables (e.g., cell line viability, concentration thresholds). Perform dose-response studies with standardized positive/negative controls (e.g., IC50 comparisons). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and adjust for confounding factors like solvent cytotoxicity .

Methodological and Literature Review Questions

Q. What systematic approaches are recommended for identifying research gaps in this compound’s applications in asymmetric catalysis?

- Methodological Answer : Conduct a scoping review using keyword expansion (e.g., “enantioselective synthesis,” “chiral auxiliaries”) in repositories like DataONE . Map trends via bibliometric tools (e.g., VOSviewer) to highlight understudied areas. Prioritize gaps through expert consultations and patent landscape analyses .

Q. How can hybrid methodologies (e.g., computational-experimental) enhance the study of this compound’s environmental fate?

- Methodological Answer : Combine quantum mechanical calculations (e.g., hydrolysis pathways) with laboratory-based photodegradation assays. Use cheminformatics platforms (e.g., EPA’s EPI Suite) to predict biodegradation endpoints. Validate models with field samples analyzed via LC-MS/MS .

Q. Data Management and Reporting

Q. What frameworks ensure robust data curation and sharing for this compound research in compliance with FAIR principles?

- Methodological Answer : Deposit raw spectral data in public repositories (e.g., NIST Chemistry WebBook) with unique digital identifiers. Annotate metadata comprehensively (e.g., instrument settings, calibration standards). Use platforms like Zenodo for version control and cite datasets in publications using persistent URLs .

Q. How should researchers structure multidisciplinary studies involving this compound to address both chemical and toxicological endpoints?

- Methodological Answer : Adopt a tiered workflow: (1) chemical synthesis/characterization, (2) in vitro toxicity screening (e.g., Ames test), (3) in vivo validation (e.g., zebrafish models). Ensure cross-team communication via shared electronic lab notebooks (ELNs) and standardized reporting templates .

特性

IUPAC Name |

(E)-hept-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-4-5-6-7(2)8/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHHZQADGLDKIPM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless oily liquid; powerfull grassy-green pungent odour | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

63.00 °C. @ 13.00 mm Hg | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.841-0.847 | |

| Record name | 3-Hepten-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1059/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1119-44-4, 5609-09-6 | |

| Record name | 3-Hepten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005609096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hepten-2-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hept-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEPTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK02T5FJDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hepten-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031486 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。